molecular formula C23H25N3O4S B3296758 N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-N'-(3-methylphenyl)ethanediamide CAS No. 894016-10-5

N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-N'-(3-methylphenyl)ethanediamide

Cat. No.: B3296758
CAS No.: 894016-10-5
M. Wt: 439.5 g/mol
InChI Key: VGPZQMQOECEGRQ-UHFFFAOYSA-N
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Description

This compound features a 1,3-thiazole core substituted with a 3,4-dimethoxyphenyl group at position 2 and a methyl group at position 3. The thiazole ring is connected via an ethyl linker to an ethanediamide group, which is further substituted with a 3-methylphenyl moiety.

Properties

IUPAC Name

N-[2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-N'-(3-methylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O4S/c1-14-6-5-7-17(12-14)26-22(28)21(27)24-11-10-20-15(2)25-23(31-20)16-8-9-18(29-3)19(13-16)30-4/h5-9,12-13H,10-11H2,1-4H3,(H,24,27)(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGPZQMQOECEGRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C(=O)NCCC2=C(N=C(S2)C3=CC(=C(C=C3)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)

  • Structure : Contains a 3,4-dimethoxyphenethylamine backbone linked to a benzamide group.
  • Key Differences : Lacks the thiazole ring and ethanediamide moiety present in the target compound.
  • Synthesis : Synthesized via reaction of benzoyl chloride with 3,4-dimethoxyphenethylamine (80% yield) .
  • Significance : Demonstrates the role of the 3,4-dimethoxyphenyl group in modulating electronic properties and binding to CNS targets.
N-(3-Chloro-4-methylphenyl)-N′-{2-[2-(4-methoxyphenyl)-6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl]ethyl}ethanediamide

    Structure: Features a thiazolo-triazole hybrid ring system with a 4-methoxyphenyl substituent and a chloro-methylphenyl group.

4-{2-[(3,4-Dichlorophenyl)(methyl)amino]-4-methyl-1,3-thiazol-5-yl}-N-(3-methylphenyl)pyrimidin-2-amine

  • Structure : Combines a thiazole ring with a dichlorophenyl group and a pyrimidine amine.
  • Key Differences : Dichlorophenyl substituents increase lipophilicity and electron-withdrawing effects, contrasting with the electron-donating methoxy groups in the target compound .

Physicochemical and Pharmacokinetic Properties

Molecular Weight and Solubility

    Target Compound: Molecular weight = 473.98 g/mol. The 3,4-dimethoxy groups enhance water solubility relative to non-polar analogs. Analog in : Shares the same molecular weight but replaces the 3-methylphenyl group with a 3-chloro-4-methylphenyl group, increasing lipophilicity (ClogP ~3.5 vs. ~3.0 for the target) .

Anti-Proliferative and Enzyme Modulation

    Thiazole derivatives in and exhibit anti-proliferative activity, suggesting the target compound may share similar mechanisms, such as kinase inhibition or DNA intercalation .

Structural Insights from Crystallography

  • reports X-ray structures of thiazole-containing analogs, emphasizing the planar geometry of the thiazole ring and its role in π-π stacking interactions with biological targets .

Comparative Data Table

Compound NameMolecular WeightKey SubstituentsBiological Activity/Notes
Target Compound473.983,4-Dimethoxyphenyl, 4-methylthiazole, 3-methylphenylResearch compound; structural focus
Rip-B ()~329.38Benzamide, 3,4-dimethoxyphenethylPotential CNS activity; high yield (80%)
N-(3-Chloro-4-methylphenyl)-... ()~520.34Thiazolo-triazole, 4-methoxyphenylEnhanced metabolic stability
4-{2-[(3,4-Dichlorophenyl)... ()~468.35Dichlorophenyl, pyrimidine amineCrystallographically characterized

Q & A

Basic Research Questions

Q. What are the recommended methodologies for optimizing the synthetic yield of this compound?

  • Methodological Answer :

  • Step 1 : Use a multi-step synthesis approach. For example, start with coupling reactions involving chloroacetyl chloride and substituted thiazole precursors in dioxane with triethylamine as a base, as described in similar ethanediamide syntheses .
  • Step 2 : Purify intermediates via recrystallization (e.g., ethanol-DMF mixtures) to remove unreacted starting materials .
  • Step 3 : Monitor reaction progress using TLC and optimize stoichiometric ratios (e.g., 1:1.5 molar ratio of precursor to reagent) to minimize side products .
  • Step 4 : Final purification via column chromatography with gradients of ethyl acetate/hexane (20–80%) improves yield .

Q. How can researchers confirm the molecular structure and purity of the compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Analyze 1H^1H and 13C^{13}C NMR spectra to verify substituent positions (e.g., methoxy groups at 3,4-positions on phenyl rings) .
  • Infrared Spectroscopy (IR) : Confirm functional groups like amide C=O stretches (~1650–1700 cm1^{-1}) and thiazole C-S bonds (~650 cm1^{-1}) .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., C25_{25}H29_{29}N3_{3}O4_{4}S) with <2 ppm error .
  • HPLC-PDA : Assess purity (>98%) using reverse-phase chromatography with UV detection at λmax ~255 nm .

Q. What initial biological screening assays are appropriate for this compound?

  • Methodological Answer :

  • Antimicrobial Activity : Use broth microdilution assays (e.g., against E. coli, S. aureus) with MIC values compared to standard antibiotics .
  • Anticancer Screening : Perform MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations, with cisplatin as a positive control .
  • Enzyme Inhibition : Test inhibition of cyclooxygenase-2 (COX-2) or kinases using fluorometric/colorimetric kits .

Advanced Research Questions

Q. How can researchers resolve contradictory data in biological activity studies (e.g., high in vitro vs. low in vivo efficacy)?

  • Methodological Answer :

  • Pharmacokinetic Profiling : Measure solubility (e.g., shake-flask method) and metabolic stability in liver microsomes to identify bioavailability issues .
  • Metabolite Identification : Use LC-MS/MS to detect degradation products under physiological pH (e.g., hydrolysis of amide bonds) .
  • Comparative Assays : Replicate in vitro conditions (e.g., serum protein content, hypoxia) in vivo to isolate confounding factors .

Q. What strategies are effective for designing target-specific analogs of this compound?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) : Modify substituents systematically (e.g., replace 3,4-dimethoxy with halogenated phenyl groups) and test binding affinity via surface plasmon resonance (SPR) .
  • Computational Docking : Use AutoDock Vina to predict interactions with biological targets (e.g., EGFR kinase) and prioritize analogs with higher docking scores .
  • Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance solubility and tissue penetration .

Q. How to assess the compound’s stability under varying experimental conditions?

  • Methodological Answer :

  • Thermal Stability : Perform thermogravimetric analysis (TGA) at 25–300°C to identify decomposition points .
  • Photostability : Expose to UV light (λ = 254 nm) for 24–72 hours and monitor degradation via HPLC .
  • pH-Dependent Stability : Incubate in buffers (pH 1–10) at 37°C for 48 hours; quantify intact compound using LC-MS .

Data Contradiction Analysis

Example Scenario : Conflicting reports on COX-2 inhibition potency.

  • Hypothesis 1 : Assay variability (e.g., fluorometric vs. ELISA methods).
    • Resolution : Standardize protocols using recombinant human COX-2 and measure IC50_{50} values in triplicate .
  • Hypothesis 2 : Structural analogs with minor modifications (e.g., methyl vs. trifluoromethyl groups) exhibit divergent activities.
    • Resolution : Compare SAR data across analogs using a unified dataset .

Key Structural and Functional Analogues

Compound NameKey FeatureReference
N'-(5-Chloro-2-methylphenyl) analogEnhanced kinase inhibition
4-Aminoantipyrine derivativesImproved metabolic stability
Trifluoromethoxy-substitutedHigher photostability

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-N'-(3-methylphenyl)ethanediamide
Reactant of Route 2
Reactant of Route 2
N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-N'-(3-methylphenyl)ethanediamide

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